Diacetyl peroxide
Overview
Description
Diacetyl peroxide, also known as acetic peroxyanhydride, is an organic peroxide with the chemical formula (CH₃CO₂)₂. It appears as a white solid or oily liquid with a sharp odor. This compound is known for its explosive properties and is often used in solution form, such as in dimethyl phthalate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetyl peroxide is typically synthesized by combining hydrogen peroxide with excess acetic anhydride. During this process, peracetic acid acts as an intermediate . The reaction can be represented as follows:
2CH3COOH+H2O2→(CH3CO2)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by treating glacial acetic acid with barium peroxide in anhydrous diethyl ether . This method was first discovered by Benjamin Collins Brodie in 1858 .
Chemical Reactions Analysis
Types of Reactions: Diacetyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and acetic anhydride.
Reduction: Specific reducing agents may be required, depending on the desired reaction.
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products Formed:
Oxidation: The major products are typically oxidized organic compounds.
Reduction: Reduced organic compounds are formed.
Substitution: Substituted organic compounds are the primary products.
Scientific Research Applications
Diacetyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Its oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Diacetyl peroxide exerts its effects primarily through the generation of free radicals. The cleavage of the O-O bond in this compound leads to the formation of acetyl radicals, which can then participate in various chemical reactions . These radicals can oxidize cellular components, leading to oxidative damage and other biochemical effects .
Comparison with Similar Compounds
Dibenzoyl peroxide: Another diacyl peroxide used as a radical initiator in polymerizations.
Peroxyacetic acid: A peroxycarboxylic acid used as a reagent in organic synthesis.
Uniqueness of Diacetyl Peroxide: this compound is unique due to its specific reactivity and the ability to generate acetyl radicals. This makes it particularly useful in certain oxidation and polymerization reactions where other peroxides may not be as effective .
Properties
IUPAC Name |
acetyl ethaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-3(5)7-8-4(2)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIGQNCOMNODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Record name | DIACETYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID4059384 | |
Record name | Peroxide, diacetyl | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The pure compound consists of colorless crystals melting at 30 °C. Soluble in alcohol and ether. Often transported as a 25% solution in dimethyl phthalate for use as an initiator and catalyst., Colorless solid; Available as 25% solution in dimethyl phthalate; [Hawley] mp = 30 deg C; [ChemIDplus] | |
Record name | DIACETYL PEROXIDE | |
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Record name | Diacetyl peroxide | |
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Boiling Point |
63 °C @ 21 mm Hg | |
Record name | DIACETYL PEROXIDE | |
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Flash Point |
113 °F (NFPA, 2010), 113 °F OC | |
Record name | DIACETYL PEROXIDE | |
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Record name | DIACETYL PEROXIDE | |
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Solubility |
Slightly soluble in cold water, Very soluble in ethanol and ethyl ether | |
Record name | DIACETYL PEROXIDE | |
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Density |
1.18 @ 20 °C, STRONG PUNGENT ODOR; SHOCK-SENSITIVE CRYSTALS MAY FORM BELOW 17 °F; VAPOR DENSITY: 4.07 /25% SOLN/, DENSITY: 1.18 /25% SOLN/ | |
Record name | DIACETYL PEROXIDE | |
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Color/Form |
Colorless crystals, NEEDLES FROM ETHER, LEAVES | |
CAS No. |
110-22-5 | |
Record name | DIACETYL PEROXIDE | |
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Record name | Acetyl peroxide | |
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Record name | Peroxide, diacetyl | |
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Record name | DIACETYL PEROXIDE | |
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Melting Point |
30 °C | |
Record name | DIACETYL PEROXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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